molecular formula C8H15N3O5 B12106431 SQ

SQ

Cat. No.: B12106431
M. Wt: 233.22 g/mol
InChI Key: UJTZHGHXJKIAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ser-Gln-OH: is a dipeptide composed of the amino acids serine and glutamine. It is a small peptide with potential applications in various fields, including biochemistry, medicine, and industrial processes. The compound is known for its ability to form hydrogen bonds and participate in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Ser-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the attachment of the first amino acid, serine, to the resin. The following steps involve the deprotection of the amino acid’s functional groups and the coupling of the next amino acid, glutamine. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of H-Ser-Gln-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: H-Ser-Gln-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group of serine can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: H-Ser-Gln-OH is used as a model compound in peptide chemistry to study peptide bond formation and cleavage. It is also used in the development of new synthetic methods for peptide synthesis .

Biology: In biological research, H-Ser-Gln-OH is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms .

Medicine: H-Ser-Gln-OH has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in wound healing, immune response modulation, and as a potential drug delivery vehicle .

Industry: In the industrial sector, H-Ser-Gln-OH is used in the production of bioactive peptides and as a building block for the synthesis of more complex molecules. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

H-Ser-Gln-OH exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

    H-Ser-Gly-OH: A dipeptide composed of serine and glycine.

    H-Ser-Asn-OH: A dipeptide composed of serine and asparagine.

    H-Thr-Gln-OH: A dipeptide composed of threonine and glutamine.

Uniqueness: H-Ser-Gln-OH is unique due to the presence of both a hydroxyl group and an amide group, which allows it to participate in a wide range of biochemical reactions. The combination of serine and glutamine also provides specific hydrogen bonding capabilities that are not present in other similar dipeptides .

Properties

IUPAC Name

5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTZHGHXJKIAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.